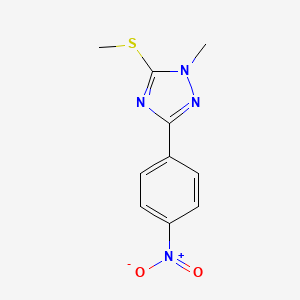![molecular formula C21H23N3O2 B5576835 2-{[4-(3-METHYLBENZYL)PIPERAZINO]METHYL}-1H-ISOINDOLE-1,3(2H)-DIONE](/img/structure/B5576835.png)
2-{[4-(3-METHYLBENZYL)PIPERAZINO]METHYL}-1H-ISOINDOLE-1,3(2H)-DIONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[4-(3-METHYLBENZYL)PIPERAZINO]METHYL}-1H-ISOINDOLE-1,3(2H)-DIONE is a compound that belongs to the class of isoindoline-1,3-dione derivatives. These compounds are known for their significant medicinal properties, including their potential as inhibitors of cyclooxygenase enzymes . The compound features a piperazine ring substituted with a 3-methylbenzyl group, which is linked to an isoindole-1,3-dione core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(3-METHYLBENZYL)PIPERAZINO]METHYL}-1H-ISOINDOLE-1,3(2H)-DIONE typically involves the reaction of isoindoline-1,3-dione derivatives with substituted piperazines. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up. This includes the use of continuous flow reactors and automated synthesis platforms to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(3-METHYLBENZYL)PIPERAZINO]METHYL}-1H-ISOINDOLE-1,3(2H)-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be further functionalized.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the piperazine ring.
Scientific Research Applications
2-{[4-(3-METHYLBENZYL)PIPERAZINO]METHYL}-1H-ISOINDOLE-1,3(2H)-DIONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly cyclooxygenase.
Medicine: Investigated for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). This inhibition reduces the production of prostaglandins, which are mediators of inflammation and pain . Molecular docking studies have shown that the compound binds to the active site of these enzymes, blocking their activity.
Comparison with Similar Compounds
Similar Compounds
Phthalimide derivatives: These compounds share the isoindoline-1,3-dione core and exhibit similar biological activities.
Aryl piperazines: These compounds have a piperazine ring substituted with various aromatic groups and are known for their pharmacological properties.
Uniqueness
2-{[4-(3-METHYLBENZYL)PIPERAZINO]METHYL}-1H-ISOINDOLE-1,3(2H)-DIONE is unique due to its specific substitution pattern, which enhances its binding affinity to cyclooxygenase enzymes compared to other similar compounds . This makes it a promising candidate for further drug development.
Properties
IUPAC Name |
2-[[4-[(3-methylphenyl)methyl]piperazin-1-yl]methyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-16-5-4-6-17(13-16)14-22-9-11-23(12-10-22)15-24-20(25)18-7-2-3-8-19(18)21(24)26/h2-8,13H,9-12,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOFALSKBLSQIOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)CN3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-4-methylbenzenesulfonamide](/img/structure/B5576754.png)
![4-{[(3S*,4R*)-3-(dimethylamino)-4-(4-methylphenyl)-1-pyrrolidinyl]carbonyl}benzenesulfonamide](/img/structure/B5576759.png)
![N-[2-(3-chlorophenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B5576765.png)
![N-(2-methoxyethyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5576766.png)
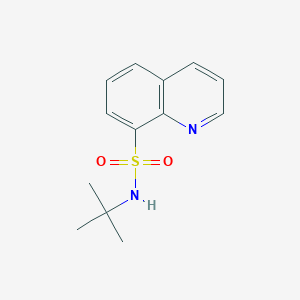
![2-[9-(5-fluoro-2-pyrimidinyl)-3-oxo-2,9-diazaspiro[5.5]undec-2-yl]propanoic acid](/img/structure/B5576779.png)
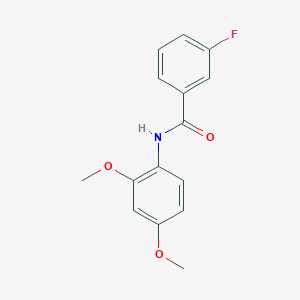
![2-[4-[4-(isopropylamino)-2-pyrimidinyl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B5576794.png)
![3-{2-oxo-2-[(1S*,5R*)-3-(2-pyrazinyl)-3,6-diazabicyclo[3.2.2]non-6-yl]ethyl}-2,4-imidazolidinedione](/img/structure/B5576796.png)
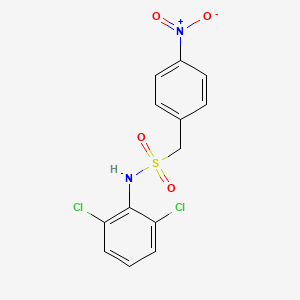
![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]acetamide](/img/structure/B5576803.png)
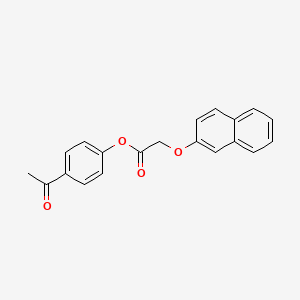
![N-[(3R*,4R*)-1-(2-chloro-4-fluorobenzoyl)-3-hydroxypiperidin-4-yl]pyridine-2-carboxamide](/img/structure/B5576827.png)
